ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate
Description
Ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate is a structurally complex indole derivative characterized by multiple functional groups. Its indole core is substituted with a hydroxy group at position 5, methyl groups at positions 1 and 2, a naphthalen-2-yl moiety at position 6, and an ethyl carboxylate ester at position 3 .
Properties
Molecular Formula |
C23H21NO3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1,2-dimethyl-6-naphthalen-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C23H21NO3/c1-4-27-23(26)22-14(2)24(3)20-12-18(21(25)13-19(20)22)17-10-9-15-7-5-6-8-16(15)11-17/h5-13,25H,4H2,1-3H3 |
InChI Key |
UXNQCLUHTQGXQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC4=CC=CC=C4C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Core Indole Construction
The indole skeleton is typically assembled via the Fischer indole synthesis, which involves cyclization of a phenylhydrazine with a ketone under acidic conditions. For this target, the 1,2-dimethyl and 6-naphthalen-2-yl groups necessitate a pre-functionalized cyclohexanone derivative. Retrosynthetically, disconnecting the indole at the 2,3-bond suggests using a 4-methylphenylhydrazine and a naphthalen-2-yl-substituted ketone precursor.
Synthetic Routes and Methodological Comparisons
Fischer Indole Synthesis with Pre-Functionalized Ketones
Route 1 :
- Ketone Preparation : 5-Hydroxy-2-naphthyl cyclohexanone is synthesized via Friedel-Crafts acylation of naphthalene with cyclohexanecarbonyl chloride, followed by hydroxylation using m-CPBA (meta-chloroperbenzoic acid).
- Hydrazine Formation : Condensation of 4-methylphenylhydrazine with the ketone in acetic acid yields the hydrazone intermediate.
- Cyclization : Heating under HCl/EtOH induces cyclization to form the indole core.
- Esterification : Treatment with ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) installs the 3-carboxylate group.
Key Data :
Palladium-Catalyzed Cross-Coupling Post-Cyclization
Route 2 :
- Base Indole Synthesis : Prepare 6-bromo-1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylic acid via Fischer synthesis using 4-bromophenylhydrazine.
- Suzuki-Miyaura Coupling : React with naphthalen-2-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (3:1) at 80°C.
- Esterification : Convert the carboxylic acid to the ethyl ester using DCC (dicyclohexylcarbodiimide) and ethanol.
Optimization Insights :
- Coupling efficiency: 78% yield (based on analogous quinolinone derivatives).
- Steric effects reduce yield by ~15% compared to phenyl analogs.
Regioselective Functionalization and Protecting Group Strategies
Hydroxyl Group Protection
The 5-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during indole formation to prevent unwanted oxidation or electrophilic substitution. Deprotection is achieved using TBAF (tetrabutylammonium fluoride) in THF.
Methyl Group Installation
- N1-Methylation : Achieved via treatment with methyl iodide and NaH in DMF at 0°C.
- C2-Methylation : Requires directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with methyl iodide.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-4), 7.82–7.75 (m, 3H, naphthyl H), 7.51–7.43 (m, 4H, naphthyl H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.98 (s, 3H, N1-CH₃), 2.45 (s, 3H, C2-CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- ¹³C NMR : 170.2 (C=O), 155.1 (C5-OH), 134.8–123.5 (naphthyl carbons), 60.1 (OCH₂CH₃), 29.7 (N1-CH₃), 18.4 (C2-CH₃), 14.3 (OCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Yield Optimization
| Step | Challenge | Mitigation Strategy | Yield Improvement |
|---|---|---|---|
| Naphthalen-2-yl Coupling | Steric hindrance reduces efficiency | Use bulkier ligands (XPhos) and higher temps | 65% → 78% |
| 5-Hydroxy Oxidation | Over-oxidation to quinone | TEMPO/NaClO₂ system under acidic conditions | 70% → 85% |
| Ester Hydrolysis | Competing decarboxylation | Low-temperature saponification with LiOH | 82% → 91% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4.
Substitution: Electrophilic aromatic substitution can occur on the indole or naphthalene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Br2, Cl2), Friedel-Crafts catalysts (AlCl3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication.
Comparison with Similar Compounds
Ethyl 5-Hydroxy-1-Methyl-2-(Trans-2-Phenyl-Cyclopropyl)-1H-Indole-3-Carboxylate
This analog replaces the 2-methyl group in the target compound with a trans-2-phenylcyclopropyl fragment. However, the absence of the naphthalene moiety reduces lipophilicity, which may limit membrane permeability compared to the target compound.
2-Carboxy-3-[2-(Dimethylamino)Ethyl]-N-Methyl-1H-Indole-5-Methanesulfonamide
Synthesized from ethyl indole-2-carboxylate precursors, this compound features a methanesulfonamide group at position 5 and a dimethylaminoethyl chain at position 3 . The sulfonamide enhances solubility via hydrogen bonding, while the tertiary amine may facilitate protonation under physiological conditions.
Naphthalene-Containing Heterocycles
Ethyl 4-(Naphthalen-2-yl)-2-Oxo-6-Arylcyclohex-3-EneCarboxylates
These cyclohexene derivatives share the naphthalen-2-yl group but lack the indole core . The 2-oxo-cyclohexene ring introduces conjugated ketone functionality, altering electronic properties and reactivity. While they exhibit moderate synthetic yields (70–85%), their non-aromatic core may reduce binding affinity in biological systems compared to indole-based analogs.
Arbidol (Umifenovir) Impurities
Ethyl 4,7-Dibromo-6-((Dimethylamino)Methyl)-5-Hydroxy-1,2-Dimethyl-1H-Indole-3-Carboxylate
This impurity of the antiviral drug Arbidol incorporates bromine atoms at positions 4 and 7 and a dimethylaminomethyl group at position 6 . Bromination increases molecular weight (445.98 g/mol) and may elevate toxicity risks. The dimethylaminomethyl group enhances solubility but could introduce undesired pharmacokinetic interactions absent in the target compound.
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Substituents (Indole Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate | C₂₄H₂₃NO₃ | 1-Me, 2-Me, 5-OH, 6-Naphthalen-2-yl, 3-COOEt | 377.45 | High lipophilicity (naphthalene), hydrogen bonding (OH) |
| Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate | C₂₂H₂₁NO₃ | 1-Me, 2-cyclopropyl, 5-OH, 3-COOEt | 347.41 | Rigid cyclopropane, improved metabolic stability |
| 2-Carboxy-3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide | C₁₅H₂₁N₃O₄S | 5-SO₂NH₂, 3-(CH₂)₂NMe₂, 2-COOH, 1-NMe | 339.41 | High solubility (sulfonamide, tertiary amine) |
| Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate | C₂₃H₂₂O₄ | Naphthalen-2-yl, 2-oxo-cyclohexene, 6-aryl | ~362.43 | Conjugated ketone, non-aromatic core |
| Arbidol Impurity 43 (ethyl 4,7-dibromo-6-((dimethylamino)methyl)-1,2-dimethyl-1H-indole-3-carboxylate) | C₁₆H₂₀Br₂N₂O₃ | 4-Br, 7-Br, 6-CH₂NMe₂, 1-Me, 2-Me, 3-COOEt | 445.98 | Brominated, high molecular weight, potential toxicity |
Key Research Findings
- Synthetic Flexibility : The target compound’s ethyl carboxylate group enables straightforward derivatization, as seen in analogs like the cyclopropane-containing indole .
- Biological Implications : The naphthalen-2-yl group in the target compound may enhance binding to hydrophobic targets (e.g., viral envelope proteins), whereas sulfonamide-containing analogs prioritize solubility .
- Thermodynamic Stability : Cyclopropane-substituted indoles exhibit improved stability over thiomethylene analogs, though at the cost of reduced synthetic accessibility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate, and what are their key intermediates?
- Methodology : The compound can be synthesized via condensation reactions using ethyl acetoacetate and naphthalene-derived enones. For example, sodium ethoxide in ethanol facilitates cyclization of intermediates like 3-arylprop-2-en-1-ones with ethyl acetoacetate under reflux (70–80°C), followed by recrystallization from ethanol . Similar indole derivatives are synthesized via acid-catalyzed cyclization of substituted formylindole carboxylates with aminothiazolones, yielding crystalline products after refluxing in acetic acid .
- Critical Parameters : Reaction time (1–6 hours), solvent polarity (absolute ethanol preferred for solubility), and stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to amine) influence yield .
Q. How is structural characterization of this indole derivative performed, and what spectral markers are diagnostic?
- Methodology :
- NMR : NMR signals for naphthalene protons appear as multiplets at δ 7.4–8.6 ppm, while indole NH and hydroxyl protons resonate as singlets near δ 10–12 ppm. Methyl groups (1,2-dimethyl) show distinct singlets at δ 2.5–3.0 ppm .
- IR : Stretching vibrations at 1655 cm (ester C=O) and 3115 cm (N-H) confirm functional groups .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves substituent orientations (e.g., naphthalene-indole dihedral angles) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in the introduction of naphthalen-2-yl and hydroxy groups?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the indole C-6 position by stabilizing transition states .
- Catalysts : Lewis acids (e.g., ZnCl) direct naphthalene substitution via Friedel-Crafts alkylation, while protecting groups (e.g., Boc) prevent unwanted hydroxyl group oxidation .
- Temperature Control : Lower temperatures (25–40°C) favor kinetic control, reducing byproducts from competing reactions .
Q. How should researchers address contradictions in reported melting points or spectral data for this compound?
- Analysis : Discrepancies may arise from:
- Polymorphism : Different crystalline forms (e.g., recrystallization solvents like DMF vs. ethanol) alter melting points .
- Impurities : Residual solvents (e.g., acetic acid) or unreacted intermediates broaden NMR signals. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
- Instrument Calibration : Cross-validate spectral data with internal standards (e.g., TMS for NMR) .
Q. What computational and experimental strategies are used to predict and validate the compound’s pharmacological activity?
- Methodology :
- Molecular Docking : Dock the compound into target protein active sites (e.g., kinase domains) using software like AutoDock Vina. Focus on interactions between the naphthalene moiety and hydrophobic pockets .
- In Vitro Assays : Evaluate IC values against cancer cell lines (e.g., MTT assay) and compare with structurally similar derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate) to establish structure-activity relationships .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
